molecular formula C24H21ClN4O4 B2985644 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 923193-43-5

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2985644
CAS No.: 923193-43-5
M. Wt: 464.91
InChI Key: NCFJYRVPDJYPLK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a 2,4-dioxo-3,4-dihydro scaffold. The structure includes a 4-chlorobenzyl group at position 3 and an N-(4-ethoxyphenyl)acetamide moiety at position 1. These substituents confer unique physicochemical and pharmacological properties. Pyrido[3,2-d]pyrimidines are widely studied for kinase inhibition, anti-inflammatory, and anticancer activities, though specific data for this compound remains under investigation .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4/c1-2-33-19-11-9-18(10-12-19)27-21(30)15-28-20-4-3-13-26-22(20)23(31)29(24(28)32)14-16-5-7-17(25)8-6-16/h3-13H,2,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFJYRVPDJYPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

This compound features a pyrido[3,2-d]pyrimidine core , which is fused with a 2,4-dioxo group and substituted with aromatic groups. The presence of a chlorobenzyl group and an ethoxyphenyl moiety enhances its potential for biological interactions. The molecular formula is C17H15ClN4O3C_{17}H_{15}ClN_4O_3 with a molecular weight of approximately 358.8 g/mol .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest the following potential activities:

  • Antitumor Activity : The compound has shown promise in inhibiting the KRAS G12D mutation, which is implicated in several cancers. This suggests a potential role as an anticancer agent .
  • Enzyme Inhibition : The structural components indicate possible interactions with enzymes and receptors involved in critical biological pathways .
  • Pharmacological Applications : Its unique structure allows for modifications that could enhance its pharmacological properties, making it a candidate for further drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibitory activity against KRAS G12D mutation; potential as an anticancer agent.
Enzyme InteractionPossible interactions with various enzymes and receptors.
PharmacokineticsPreliminary studies indicate good bioavailability and metabolic profiles.

Research Highlights

  • Inhibition of KRAS G12D Mutation : A study demonstrated that compounds similar to this structure exhibit significant antitumor activity by impairing the function of KRAS in cancer cells .
  • Synthesis and Modification : Research indicates that the compound can undergo various chemical modifications to enhance its biological activity or to explore new therapeutic avenues .
  • Potential Drug Development : Given its structural attributes and preliminary efficacy data, this compound is being considered for further development as a therapeutic agent targeting specific cancers associated with KRAS mutations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

The compound’s closest structural analogue is 2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (). Key differences include:

  • Aromatic substituent : The target compound has a 4-ethoxyphenyl group, while the analogue features a 2,5-dimethoxyphenyl group.
  • Molecular weight : The analogue has a molecular weight of 480.905 g/mol vs. an estimated ~465–475 g/mol for the target compound (based on structural similarity).

Table 1: Structural Comparison

Compound Name Molecular Formula Substituent on Acetamide Key Structural Feature
Target Compound C₂₄H₂₁ClN₄O₄ 4-ethoxyphenyl Ethoxy enhances lipophilicity
2,5-Dimethoxy Analogue C₂₄H₂₁ClN₄O₅ 2,5-dimethoxyphenyl Methoxy groups increase polarity
Pyrimidine-Based Compounds with Divergent Cores

Example 83 () features a pyrazolo[3,4-d]pyrimidine core with fluorinated aryl groups and a chromen-4-one moiety. Key distinctions include:

  • Core structure : Pyrazolo[3,4-d]pyrimidine vs. pyrido[3,2-d]pyrimidine.
  • Bioactivity: Fluorine atoms in Example 83 improve metabolic stability and kinase selectivity, while the chromenone group may confer π-π stacking interactions.
  • Molecular weight: Example 83 has a higher molecular weight (571.2 g/mol) due to fluorinated and chromenone substituents .
Acetamide Derivatives with Heterocyclic Linkages

Compounds bearing 1,3,4-oxadiazole () exhibit distinct electronic profiles due to sulfur and nitrogen atoms. In contrast, the target compound’s pyrido[3,2-d]pyrimidine core may favor ATP-binding pocket interactions .

Key Research Findings and Implications

  • Substituent-Driven Activity : The 4-ethoxyphenyl group in the target compound may balance lipophilicity and metabolic stability better than polar dimethoxy or nitro groups .
  • Core Flexibility : Pyrido[3,2-d]pyrimidines generally exhibit broader kinase selectivity compared to pyrazolo[3,4-d]pyrimidines, which are often optimized for specific targets (e.g., EGFR or VEGFR) .
  • Synthetic Challenges : The target compound’s synthesis likely requires stringent control of reaction conditions to avoid byproducts from the 4-chlorobenzyl group’s steric bulk .

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